L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)
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Overview
Description
L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, morpholine, and difluoromethyl groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- involves multiple steps, including the formation of amide bonds and the incorporation of morpholine and difluoromethyl groups. One common method involves the use of low nucleophilic amines and esters under flow conditions, which allows for efficient mixing of reagents and high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which is advantageous for scaling up the production process. This method ensures consistent quality and high yield by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
L-Leucine, N-(4-morpholinylcarbonyl)-: Similar in structure but lacks the difluoromethyl and cyclohexylmethyl groups.
N-[4-(Methylamino)benzoyl]-L-glutamic acid: Shares some structural features but differs in the overall molecular framework.
Uniqueness
L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H47F2N5O6 |
---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-cyclohexyl-4,4-difluoro-5-(methylamino)-3,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C32H47F2N5O6/c1-3-4-15-24(28(41)37-25(20-22-11-7-5-8-12-22)27(40)32(33,34)30(43)35-2)36-29(42)26(21-23-13-9-6-10-14-23)38-31(44)39-16-18-45-19-17-39/h6,9-10,13-14,22,24-26H,3-5,7-8,11-12,15-21H2,1-2H3,(H,35,43)(H,36,42)(H,37,41)(H,38,44)/t24-,25-,26-/m0/s1 |
InChI Key |
FCPDQZYPBSEXDH-GSDHBNRESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)C(C(=O)NC)(F)F)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Canonical SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(=O)C(C(=O)NC)(F)F)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
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